molecular formula C14H13NO2 B3022803 Methyl 5-methyl-6-phenylpicolinate CAS No. 65495-89-8

Methyl 5-methyl-6-phenylpicolinate

Cat. No. B3022803
CAS RN: 65495-89-8
M. Wt: 227.26 g/mol
InChI Key: RVXWIYZNNNSLSL-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-phenylpicolinate is a compound that is likely to be a derivative of picolinic acid, where a methyl group and a phenyl group are attached to the pyridine ring. Although none of the provided papers directly discuss Methyl 5-methyl-6-phenylpicolinate, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of various quinoline derivatives as described in the first paper involves a series of reactions including condensation and substitution to achieve the desired product . Similarly, the synthesis of a pyrrolo[2,1-a]isoquinoline derivative is achieved through N-methylation and a modified Cloke rearrangement . These methods suggest that the synthesis of Methyl 5-methyl-6-phenylpicolinate could also involve a series of steps including functional group transformations and ring-closure reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the crystal structure of a dihydropyridine derivative was elucidated and showed the presence of intermolecular hydrogen bonds and C=H...O interactions stabilizing the crystal structure . This implies that Methyl 5-methyl-6-phenylpicolinate may also exhibit a well-defined crystal structure with specific intermolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds can be quite varied. For example, the methylation of triazoles and their derivatives has been studied, showing that the reaction can occur at different sites depending on the conditions and the structure of the substrate . This suggests that Methyl 5-methyl-6-phenylpicolinate could also undergo various chemical reactions, including substitutions or additions, depending on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the antimalarial activity of a series of biphenyl derivatives was found to correlate with the electronic and steric properties of the substituents on the phenyl ring . Additionally, the solubility, melting point, and stability of a compound can be affected by its crystal structure and intermolecular interactions, as seen in the dihydropyridine derivative . Therefore, Methyl 5-methyl-6-phenylpicolinate is likely to have specific physical and chemical properties that could be predicted based on its molecular structure and substituents.

properties

IUPAC Name

methyl 5-methyl-6-phenylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-8-9-12(14(16)17-2)15-13(10)11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXWIYZNNNSLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-6-phenylpicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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